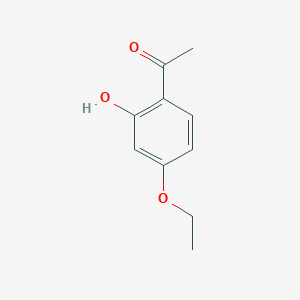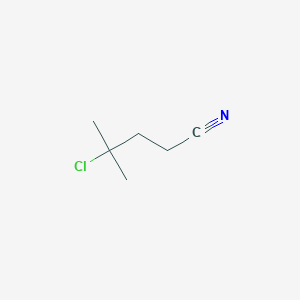![molecular formula C12H14F3NO4S B1305667 3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid CAS No. 250714-85-3](/img/structure/B1305667.png)
3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid is an organic compound with the molecular formula C12H14F3NO4S and a molecular weight of 325.30 g/mol . This compound features a trifluoromethyl group attached to a benzenesulfonamido moiety, which is further connected to a butanoic acid backbone. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid typically involves multiple steps:
Formation of the Benzenesulfonamido Intermediate: The initial step involves the sulfonation of 3-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamido intermediate.
Alkylation: The benzenesulfonamido intermediate is then alkylated with 3-methyl-2-bromobutanoic acid under basic conditions to form the desired product.
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamido derivatives.
Applications De Recherche Scientifique
3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group, which can enhance binding affinity and specificity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid exerts its effects often involves interaction with specific molecular targets:
Enzyme Inhibition: The trifluoromethyl group can enhance the binding affinity of the compound to enzyme active sites, leading to inhibition of enzymatic activity.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways by binding to receptors or other proteins involved in cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid : A simpler analog with similar trifluoromethyl functionality but lacking the sulfonamido and butanoic acid moieties.
- 2-Amino-3-(trifluoromethyl)benzoic acid : Contains an amino group instead of the sulfonamido group, leading to different reactivity and applications.
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid : Features a boronic acid group, making it useful in cross-coupling reactions like Suzuki-Miyaura coupling.
Uniqueness
3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid is unique due to the combination of the trifluoromethyl group with the benzenesulfonamido and butanoic acid moieties. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Propriétés
IUPAC Name |
3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S/c1-7(2)10(11(17)18)16-21(19,20)9-5-3-4-8(6-9)12(13,14)15/h3-7,10,16H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNFXYSAEPLUHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379580 |
Source


|
| Record name | N-[3-(Trifluoromethyl)benzene-1-sulfonyl]valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26724244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
250714-85-3 |
Source


|
| Record name | N-[3-(Trifluoromethyl)benzene-1-sulfonyl]valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone](/img/structure/B1305589.png)








![Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1305605.png)

